[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
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Overview
Description
“[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” is a chemical compound with the molecular formula C22H20Cl2N4O4 . It has a molecular weight of 475.3 g/mol . The compound is also known by other names such as ML-210 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, which is connected to two chlorophenyl groups and a nitro-oxazole group . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Physical And Chemical Properties Analysis
The compound has a molecular weight of 475.3 g/mol and a molecular formula of C22H20Cl2N4O4 . Other computed properties include a topological polar surface area of 23.6 Ų .Scientific Research Applications
Selective Synthetic Lethality
This compound, also known as ML210, is selectively synthetic lethal to cells expressing HRAS . It has been found to be more lethal to BJeLR cells (expressing HRASg12v) compared to BJeH-LT (non-HRAS expressing) cells .
Inhibition of Glutathione Peroxidase 4 (GPX4)
ML210 is a selective covalent inhibitor of GPX4 . GPX4 is an important selenoenzyme that protects cells from ferroptosis caused by iron catalyzed formation of free radicals from lipid peroxides .
Induction of Ferroptosis
ML210 can induce ferroptosis, a form of non-apoptotic cell death, in cancer cells . This is particularly relevant for treatment-resistant cancer cell lines exhibiting a high mesenchymal state .
Study of Prominin2 Expression
ML210 has been used to examine whether pharmacological inhibition of GPX4 alters prominin2 expression and impacts ferroptosis in adherent MCF10A and Hs578t cells .
Non-Apoptotic Cell Death in Tumor Cells
ML210 induces non-apoptotic cell death in tumor cells expressing the RAS oncogene .
Research on Treatment-Resistant Cancers
Treatment of several treatment-resistant cancer cell lines exhibiting a high mesenchymal state with ML210 resulted in selective induction of ferroptosis .
Mechanism of Action
Target of Action
The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR
properties
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHJPDPEVVDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone | |
CAS RN |
1360705-96-9 |
Source
|
Record name | 1360705-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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